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molecular formula C7H14N2 B1297267 1,4-Diazabicyclo[3.2.2]nonane CAS No. 283-38-5

1,4-Diazabicyclo[3.2.2]nonane

Cat. No. B1297267
M. Wt: 126.2 g/mol
InChI Key: XJKNACDCUAFDHD-UHFFFAOYSA-N
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Patent
US08372832B2

Procedure details

To the solution of 1,4-diazabicyclo[3.2.2]nonan-3-one (15.8 g; 113 mmol) in absolute dioxane (130 ml) LiAlH4 (4.9 g; 130 mmol) was added under argon. The mixture was refluxed for 6 hours and then allowed to reach room temperature. To the reaction mixture water (5 ml in 10 ml of dioxane) was added by drops, the mixture was stirred for 0.5 hour and then filtered off via glass filter. The solvent was evaporated and the residue was distilled using Kugelrohr apparatus at 90° C. (0.1 mbar) to yield 1,4-diazabicyclo[3.2.2]nonane (11.1 g; 78%) as colourless hygroscopic material.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[NH:4][C:3](=O)[CH2:2]2.O1CCOCC1>O>[N:1]12[CH2:9][CH2:8][CH:5]([CH2:6][CH2:7]1)[NH:4][CH2:3][CH2:2]2

Inputs

Step One
Name
Quantity
15.8 g
Type
reactant
Smiles
N12CC(NC(CC1)CC2)=O
Name
Quantity
130 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
filtered off via glass
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
CUSTOM
Type
CUSTOM
Details
at 90° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
N12CCNC(CC1)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 11.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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